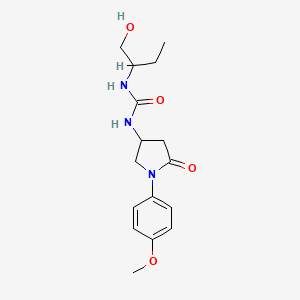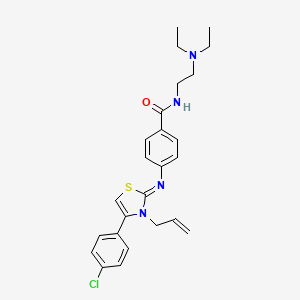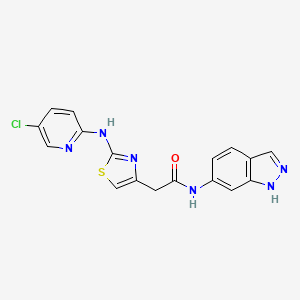
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its applications in scientific research.
Scientific Research Applications
Synthesis of Active Metabolites
- This compound is involved in the synthesis and stereochemical determination of active metabolites of potent inhibitors. For instance, in the context of PI3 kinase inhibitor PKI-179, it plays a crucial role in the stereospecific hydroboration and subsequent steps to produce active enantiomers (Chen et al., 2010).
Enzyme Inhibition and Anticancer Properties
- Derivatives of this compound, such as urea derivatives, have been studied for their enzyme inhibition properties and potential anticancer applications. The compound has shown effects on various enzymes and has displayed promising results in in vitro cancer cell line studies (Mustafa et al., 2014).
Rheology and Gelation Studies
- In the field of soft matter physics, this compound has been utilized in studies exploring the rheology, morphology, and gelation of low molecular weight hydrogelators. This research is significant for understanding the tuning of physical properties of gels based on the identity of anions (Lloyd & Steed, 2011).
Research in Biochemistry
- Biochemical research has also utilized derivatives of this compound. For example, its role in the oxidation of various substituted methane derivatives has been studied, showing its versatility in different biochemical reactions (Colby et al., 1977).
Environmental Applications
- In environmental science, derivatives have been used to study the degradation of antimicrobials like triclosan and triclocarban, highlighting its importance in the field of environmental chemistry and pollution control (Sirés et al., 2007).
Chemical Synthesis
- The compound has applications in the field of chemical synthesis, such as in the asymmetric synthesis of metabolites. This research is vital for understanding the metabolic pathways of various drugs and compounds (Shetty & Nelson, 1988).
Protein Kinase Inhibition
- It has been used in the synthesis and study of inhibitors of protein kinases, which are crucial for understanding cellular signaling pathways and developing treatments for diseases like cancer (Pireddu et al., 2012).
properties
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-11(10-20)17-16(22)18-12-8-15(21)19(9-12)13-4-6-14(23-2)7-5-13/h4-7,11-12,20H,3,8-10H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWWFMRJVWPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)
![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)
![4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)
